[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol
Overview
Description
[2-(Methylamino)-2,3-dihydro-1H-inden-2-yl]methanol is an organic compound with a complex structure that includes an indane backbone, a methylamino group, and a hydroxymethyl group
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: Studied for its ability to bind to specific receptors in biological systems.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological pathways.
Industry
Material Science:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol typically involves multiple steps:
Starting Material: The synthesis often begins with indanone, which is commercially available or can be synthesized from indene.
Reduction: Indanone is reduced to 2,3-dihydro-1H-inden-2-ol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The hydroxyl group of 2,3-dihydro-1H-inden-2-ol is then converted to a leaving group (e.g., tosylate), followed by nucleophilic substitution with methylamine to introduce the methylamino group.
Hydroxymethylation: Finally, the compound undergoes hydroxymethylation, typically using formaldehyde under basic conditions, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in [2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if it is oxidized, using agents like sodium borohydride.
Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products
Oxidation: Conversion to [2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanone.
Reduction: Regeneration of the original alcohol or further reduction to a fully saturated compound.
Substitution: Formation of derivatives with different functional groups replacing the methylamino group.
Mechanism of Action
The mechanism by which [2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The indane backbone provides rigidity, while the methylamino and hydroxymethyl groups offer sites for hydrogen bonding and electrostatic interactions, facilitating binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
[2-(Amino)-2,3-dihydro-1H-inden-2-yl]methanol: Similar structure but with an amino group instead of a methylamino group.
[2-(Methylamino)-2,3-dihydro-1H-inden-2-yl]ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
Structural Features: The presence of both a methylamino and a hydroxymethyl group on the indane backbone makes [2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol unique, providing distinct chemical reactivity and biological activity.
Reactivity: The combination of functional groups allows for diverse chemical transformations and interactions with biological molecules, making it a versatile compound in research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
[2-(methylamino)-1,3-dihydroinden-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-11(8-13)6-9-4-2-3-5-10(9)7-11/h2-5,12-13H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVHPZBFPRPYEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC2=CC=CC=C2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.